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Compound of Interest

Compound Name: Cyclo(Tyr-Hpro)

Cat. No.: B15129380

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the cyclic
dipeptide Cyclo(Tyr-Hpro) and its close analog, Cyclo(Tyr-Pro). Due to the limited availability
of specific experimental data for Cyclo(Tyr-Hpro), this document leverages data from the
structurally similar Cyclo(Tyr-Pro) to provide a comprehensive analytical profile. This guide
includes available mass spectrometry and nuclear magnetic resonance data, detailed
experimental protocols, and a visual representation of the analytical workflow.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of naturally
occurring compounds with diverse biological activities. Cyclo(Tyr-Hpro), composed of tyrosine
and hydroxyproline, is a subject of interest in various research fields. Spectroscopic techniques
such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for
the structural elucidation and characterization of these molecules. While specific spectroscopic
data for Cyclo(Tyr-Hpro) (CAS No.: 813461-21-1; Molecular Formula: C14H16N204;
Molecular Weight: 276.29 g/mol ) is not readily available in public databases, this guide
presents data for the closely related Cyclo(Tyr-Pro) (CAS No.: 5654-84-2) to serve as a
valuable reference.[1]

Mass Spectrometry Data
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Mass spectrometry is a powerful analytical technique used to determine the molecular weight
and elemental composition of a compound. For cyclic peptides, Electrospray lonization (ESI) is
a common ionization method.

Table 1: Mass Spectrometry Data for Cyclo(L-Pro-L-Tyr)

Parameter Value Source
Molecular Formula C14H16N203 [2]
Molecular Weight 260.29 g/mol [2]

[M+H]* (Monoisotopic Mass) 261.1235, 261.1237, 261.1239  [3]

[M+Na]* (Precursor m/z) 283.1053 [2]

Note: The slight variations in the measured [M+H]* values can be attributed to different
experimental setups and calibrations across different studies.

A general protocol for the analysis of cyclic dipeptides using Liquid Chromatography-Mass
Spectrometry (LC-MS) with an ESI source is as follows:

o Sample Preparation: Dissolve the cyclic dipeptide in a suitable solvent such as methanol,
acetonitrile, or a mixture of water and an organic solvent. The concentration should be
optimized for the instrument's sensitivity, typically in the range of 1-10 pg/mL.

o Chromatographic Separation (LC):
o Column: A C18 reversed-phase column is commonly used.

o Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with
0.1% formic acid (Solvent B) is typical. The gradient program should be optimized to
achieve good separation of the analyte from any impurities.

o Flow Rate: A flow rate of 0.2-0.5 mL/min is standard for analytical LC-MS.

e Mass Spectrometry (MS):
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o lonization Source: Electrospray lonization (ESI) in positive ion mode is generally used for
the analysis of peptides.

o Scan Mode: Full scan mode is used to detect the protonated molecule [M+H]*.

o Fragmentation: For structural confirmation, tandem mass spectrometry (MS/MS or MSn)
can be performed. This involves isolating the precursor ion ([M+H]*) and subjecting it to
collision-induced dissociation (CID) to generate characteristic fragment ions. The
fragmentation patterns of cyclic peptides can be complex due to the ring structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

NMR spectroscopy provides detailed information about the chemical structure and
conformation of a molecule in solution. While specific NMR data for Cyclo(Tyr-Hpro) is not
available, a tH NMR spectrum for the related compound, cyclo(L-Pro-L-Tyr), has been reported
in D20 solution under basic conditions.

Table 2: *H NMR Data for Cyclo(L-Pro-L-Tyr) in D20

Chemical Shift (ppm)
Proton Notes
Range

Two distinct signals

corresponding to the ortho and

Aromatic (Tyr) ~6.8-7.2 )
meta protons of the phenolic
ring.

o-H (Tyr) ~4.0-4.2

B-H (Tyr) ~2.8-3.2

o-H (Pro) ~4.0-4.2
Complex multiplet signals from

B-H, y-H, o-H (Pro) ~1.8-3.8

the proline ring protons.
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Note: The exact chemical shifts can vary depending on the solvent, temperature, and pH. The
data presented is an approximation based on published spectra.

A general protocol for acquiring *H and 3C NMR spectra of cyclic dipeptides is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of the cyclic dipeptide in 0.5-0.7 mL of
a deuterated solvent (e.g., DMSO-ds, CDCIs, D20, or Methanol-d4). The choice of solvent is
crucial as it can influence the conformation of the peptide. Add a small amount of a reference
standard, such as tetramethylsilane (TMS), for chemical shift calibration.

* NMR Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better
signal dispersion and resolution.

e 1H NMR Acquisition:

o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds,
and a sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C NMR spectrum.

o Due to the lower natural abundance and smaller gyromagnetic ratio of 13C, a larger
number of scans and a longer relaxation delay may be required.

e 2D NMR Experiments: For complete structural assignment and conformational analysis,
various 2D NMR experiments can be performed:

o COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons
and carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon
couplings.
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o NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame
Overhauser Effect Spectroscopy): To determine spatial proximities between protons, which
is crucial for conformational analysis.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a cyclic
dipeptide like Cyclo(Tyr-Hpro).
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Caption: Experimental workflow for the spectroscopic analysis of Cyclo(Tyr-Hpro).

Conclusion

While specific, experimentally derived NMR and MS data for Cyclo(Tyr-Hpro) remain to be
fully documented in publicly accessible literature, the data available for the closely related
Cyclo(Tyr-Pro) provides a strong foundation for its analytical characterization. The experimental
protocols outlined in this guide are standard methodologies for the analysis of cyclic dipeptides
and can be readily adapted for the study of Cyclo(Tyr-Hpro). Further research is needed to
populate the spectroscopic database for this specific compound, which will be invaluable for
researchers in natural product chemistry, pharmacology, and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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